

Use of 4-(Cyclopropylmethylthio)phenylboronic acid as a building block in synthesis

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Compound of Interest

Compound Name: 4-(Cyclopropylmethylthio)phenylboronic acid

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Application Notes and Protocols for 4-(Cyclopropylmethylthio)phenylboronic acid

Disclaimer: Publicly available information on the specific synthesis applications of **4-(Cyclopropylmethylthio)phenylboronic acid** is limited. The following application notes and protocols are based on the established reactivity of closely related phenylboronic acids, particularly those used in Suzuki-Miyaura cross-coupling reactions. The provided protocols are general and may require optimization for specific substrates.

Introduction

4-(Cyclopropylmethylthio)phenylboronic acid is a bifunctional organic building block containing a boronic acid moiety and a cyclopropylmethylthio substituent. The boronic acid group is a versatile functional group for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [1][2] The cyclopropylmethylthio group can impart desirable physicochemical properties to target molecules, such as altered metabolic stability, lipophilicity, and conformational rigidity, which are of interest in drug discovery and materials science.[3]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **4-(Cyclopropylmethylthio)phenylboronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl and related structures.^[1] This reaction involves the coupling of an organoboronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.^[4]

General Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established three-step process involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for use with **4-(Cyclopropylmethylthio)phenylboronic acid**.

Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general starting point for the coupling of **4-(Cyclopropylmethylthio)phenylboronic acid** with an aryl bromide.

Materials:

- **4-(Cyclopropylmethylthio)phenylboronic acid**
- Aryl bromide
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a round-bottom flask, add the aryl bromide (1.0 mmol), **4-(Cyclopropylmethylthio)phenylboronic acid** (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
- Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
- Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
- Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 0.1-0.2 M concentration relative to the aryl bromide).
- Stir the reaction mixture at room temperature for 5 minutes to ensure mixing.
- Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields.

Materials:

- Same as Protocol 1, plus a microwave-safe reaction vessel.

Procedure:

- In a microwave-safe reaction vessel, combine the aryl bromide (0.5 mmol), **4-(Cyclopropylmethylthio)phenylboronic acid** (0.6 mmol, 1.2 equiv), base (1.0-1.5 mmol, 2.0-3.0 equiv), and palladium catalyst (0.01-0.025 mmol, 2-5 mol%).
- Add the chosen solvent (e.g., DMF, 2-propanol/water).
- Seal the vessel and place it in the microwave reactor.
- Heat the reaction to the target temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
- After cooling, work up the reaction as described in Protocol 1.

Data Presentation

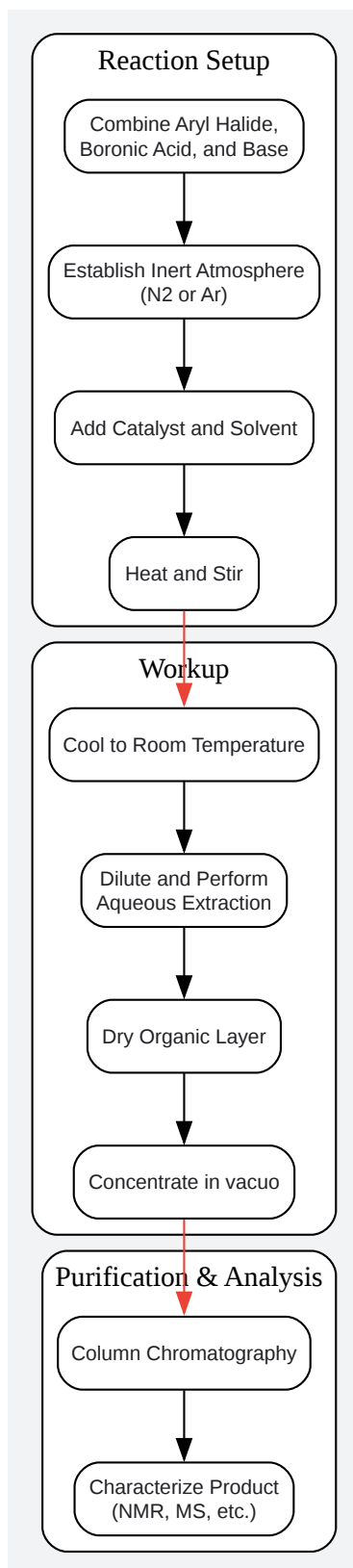
The following table provides representative data for Suzuki-Miyaura reactions with structurally similar phenylboronic acids, as specific data for **4-(Cyclopropylmethylthio)phenylboronic acid** is not readily available in the literature. These examples can serve as a guide for expected outcomes.

Boronic Acid Partner	Coupling Partner	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylboronic acid	1-Bromo-4-chlorobenzene	Pd(OAc) ₂ (0.02)	KOH	95% EtOH	RT	0.4	64
4-Fluorophenylboronic acid	1-Bromo-4-fluorobenzene	G-COOH-Pd-10	K ₂ CO ₃	DMF/H ₂ O	110	3	~95 (Conversion)
N-Boc-2-pyrroleboronic acid	5-Bromo-1H-indazole	Pd(PPh ₃) ₄	Na ₂ CO ₃	Toluene/EtOH/H ₂ O	80	12	50

Data is illustrative and sourced from analogous reactions in the literature.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment followed by product isolation and purification.



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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Potential Applications in Medicinal Chemistry

Phenylboronic acids are crucial building blocks in medicinal chemistry for the synthesis of bioactive molecules.[2][8] The incorporation of the 4-(cyclopropylmethylthio)phenyl moiety can be a strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The cyclopropyl group can enhance metabolic stability and the thioether linkage can provide a point for further functionalization or act as a hydrogen bond acceptor. While no specific biological targets for compounds derived from this building block have been reported, its utility lies in the systematic exploration of chemical space around a lead compound.

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